molecular formula C8H12N4O B1450914 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one CAS No. 104637-60-7

6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one

Cat. No. B1450914
M. Wt: 180.21 g/mol
InChI Key: PFAFDRCRQHPCNT-UHFFFAOYSA-N
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Description

6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one, or 6-AP-PyP, is a synthetic organic compound with a wide range of uses in scientific research and laboratory experiments. It is a member of the pyrimidine family and is structurally similar to other compounds such as 6-amino-2-pyridinecarboxamide (6-APC) and 6-amino-2-pyridin-3-ylpyrimidin-4-one (6-APPy). 6-AP-PyP is an important intermediate in the synthesis of a range of pharmaceuticals and agrochemicals, and is used in a variety of biochemical and physiological processes.

Scientific Research Applications

Molecular Structure and Interactions

6-Amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one, and its derivatives show significant polarization in their molecular structures, which is crucial for their interaction with other molecules. For instance, in one study, the organic components of certain derivatives contain intramolecular N-H...O hydrogen bonds. These compounds are linked by various hydrogen bonds, forming complex structures like broad ribbons containing distinct ring motifs or sheets containing centrosymmetric rings, showcasing the compound's role in forming intricate molecular architectures (Orozco et al., 2009).

Tautomeric Behavior and Crystallization

The tautomeric forms of pyrimidin-4-one derivatives, including 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one, significantly influence their hydrogen-bonding interactions. Studies have explored their tautomeric preferences and how these preferences affect the crystallization process and the formation of pseudopolymorphs, providing insights into the compound's versatility in forming diverse molecular structures (Gerhardt et al., 2011).

Chemical Synthesis and Modification

The compound's amine group is reactive, allowing for modifications and synthesis of various derivatives. For example, a series of 6-amino-substituted pyridine-2-(1H)-ones have been prepared by coupling with aryl diazonium chlorides, showcasing the compound's utility in chemical synthesis and the development of novel molecules with potential biological activities (Patel et al., 2011).

Biological Applications

Derivatives of 6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one have shown a range of biological activities. For instance, certain derivatives have demonstrated antimicrobial and antitubercular activities, indicating the compound's potential in medical and pharmaceutical applications (Patel et al., 2011).

properties

IUPAC Name

4-amino-2-pyrrolidin-1-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-5-7(13)11-8(10-6)12-3-1-2-4-12/h5H,1-4H2,(H3,9,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAFDRCRQHPCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30543617
Record name 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-pyrrolidin-1-ylpyrimidin-4(3H)-one

CAS RN

104637-60-7
Record name 6-Amino-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30543617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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